N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2,3-Dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (Molecular Formula: C₁₉H₁₉N₃O₂, Molecular Weight: 321.38 g/mol) is an acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an acetamide-linked 2,3-dimethylphenyl group. Its structure combines aromatic and heterocyclic moieties, making it a candidate for pharmacological studies, particularly in anti-inflammatory or antimicrobial research . The compound’s quinazoline scaffold is known for diverse biological activities, while the acetamide linker and dimethylphenyl group modulate solubility and target interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-7-6-10-16(13(12)2)22-18(23)11-24-19-15-8-4-5-9-17(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSFPFKBSVAPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the class of quinazoline derivatives. Quinazoline compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H19N3O2
- Molecular Weight : 321.4 g/mol
- CAS Number : 1031993-09-5
| Property | Value |
|---|---|
| Molecular Weight | 321.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Kinase Inhibition : The quinazoline moiety is known to inhibit several kinases involved in cell signaling pathways. This inhibition can lead to modulation of cellular processes such as proliferation and apoptosis.
- Receptor Interaction : The compound may interact with specific receptors that regulate inflammatory responses and cellular growth.
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can suppress pro-inflammatory cytokines, thus potentially reducing inflammation in various models.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinazoline derivatives, including this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis.
- Mechanistic Insights : The compound's ability to inhibit specific kinases involved in cancer progression has been documented. For instance, it may target pathways associated with the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been assessed through various assays:
- Cytokine Production : It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- In Vivo Models : Animal models of inflammation have demonstrated that treatment with this compound leads to a decrease in inflammatory markers and improved clinical scores.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.
-
Inflammation Model Study :
- In a mouse model of induced arthritis, administration of this compound resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups. The study suggested that the compound modulates inflammatory pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing acetamide or quinazoline frameworks, focusing on structural variations, synthesis, and biological relevance.
Positional Isomers and Substituted Phenyl Analogs
N-(2,5-Dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Structural Difference : Positional isomer of the target compound, with methyl groups at positions 2 and 5 on the phenyl ring.
- Impact : Altered steric and electronic properties may influence receptor binding or solubility .
- Synthesis : Similar coupling methods, using 2-chloro-N-(quinazolinyl)acetamide intermediates reacted with substituted anilines .
N-(3-Ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Structural Difference : Ethyl substituent replaces the 2,3-dimethyl groups on the phenyl ring.
- Impact : Increased hydrophobicity and bulkiness may enhance membrane permeability but reduce aqueous solubility .
Chlorinated Acetamide Derivatives
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Structural Difference : Chloro and isopropyl groups replace the quinazolinyloxy moiety.
- Application : Herbicide (e.g., pretilachlor analogs) targeting weed growth .
- Synthesis : Alkylation of chloroacetamide with substituted anilines and isopropylamine .
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Difference: Dichlorophenyl and pyrazolyl groups instead of quinazoline. Properties: Forms N–H⋯O hydrogen-bonded dimers, influencing crystallinity and stability .
Amino-Substituted Acetamides
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Structural Difference: Diethylamino group replaces the quinazolinyloxy moiety. Application: Local anesthetic precursor due to its lipophilic and ionizable amine . Synthesis: Condensation of diethylaminoethanol with chloroacetyl chloride .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Structural Difference: Thiazole and morpholine groups introduce heterocyclic diversity. Activity: Potential kinase inhibitor or antibacterial agent due to thiazole’s affinity for ATP-binding pockets .
Comparative Analysis Table
Key Research Findings
- Synthetic Flexibility : Acetamide derivatives are synthesized via chloroacetamide intermediates or carbodiimide-mediated couplings, enabling diverse substitutions .
- Structure-Activity Relationships (SAR): Quinazoline Core: Enhances aromatic stacking and hydrogen bonding, critical for receptor targeting . Chlorinated Analogs: Exhibit herbicidal activity but may lack specificity for mammalian targets . Amino Substituents: Improve solubility and ionizability, favoring CNS applications .
- Biological Potential: Quinazoline-acetamide hybrids show promise in anti-inflammatory studies, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide outperforming diclofenac in some assays .
Preparation Methods
Core Quinazoline Synthesis
The 2-methylquinazolin-4-yl moiety is synthesized via cyclocondensation of o-aminobenzoic acid derivatives with nitrile-containing reagents. In a representative procedure, chloroacetonitrile reacts with o-anthranilic acid in anhydrous methanol under sodium methoxide catalysis to yield 2-chloromethyl-4(3H)-quinazolinone. This intermediate undergoes nucleophilic substitution at the 4-position oxygen, facilitated by deprotonation with NaH or KOtBu, to introduce the acetamide side chain.
Acetamide Functionalization
The N-(2,3-dimethylphenyl) group is introduced via amide coupling between 2-[(2-methylquinazolin-4-yl)oxy]acetyl chloride and 2,3-dimethylaniline. Patent data reveal that such reactions proceed optimally in dichloromethane with triethylamine as a base, achieving yields >75% after recrystallization from ethanol/water mixtures.
Detailed Synthetic Protocols
One-Pot Synthesis from o-Anthranilic Acid
Step 1: Formation of 2-Chloromethylquinazolin-4(3H)-one
- Dissolve o-anthranilic acid (5 mmol) in anhydrous methanol (25 mL).
- Add sodium methoxide (1 mmol) and chloroacetonitrile (15 mmol) under nitrogen.
- Stir at 25°C for 2 hours; collect precipitate via filtration.
Step 2: Alkylation with 2,3-Dimethylaniline
- React 2-chloromethylquinazolinone (1 mmol) with 2,3-dimethylaniline (1.2 mmol) in DMF.
- Heat at 80°C for 6 hours with KOtBu (2 mmol).
- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
# Example purification protocol (adapted from )
def purification(yield):
solvents = {"ethyl acetate": 40, "hexane": 120}
column_params = {"stationary_phase": "SiO2", "gradient": "1:3 ethyl acetate/hexane"}
return f"Purify using {column_params['stationary_phase']} with {column_params['gradient']} (Yield: {yield}%)"
Alternative Route via Thiol Intermediate
A patent-derived method employs 2-mercaptoquinazolin-4-one:
- Oxidize 2-mercapto-3-phenylquinazolin-4(3H)-one with H₂O₂ in acetic acid.
- React with 2-chloro-N-(2,3-dimethylphenyl)acetamide in DMSO at 100°C for 4 hours.
- Crystallize from dimethylformamide/water (3:1).
Spectroscopic Characterization and Validation
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (500 MHz, DMSO-d₆)
- δ 8.21 (s, 1H, quinazoline H-5)
- δ 7.89–7.45 (m, 4H, aromatic H)
- δ 4.82 (s, 2H, OCH₂CO)
- δ 2.31 (s, 6H, N-(CH₃)₂)
¹³C NMR
Reaction Optimization and Yield Data
Mathematical modeling of the reaction kinetics suggests a second-order dependence on quinazolinone concentration:
$$
\text{Rate} = k[\text{Quinazolinone}]^2[\text{Amine}]
$$
This aligns with a mechanism involving rate-limiting nucleophilic attack.
Applications and Comparative Bioactivity
While direct biological data for the 2,3-dimethylphenyl variant remain unpublished, structural analogs demonstrate:
Q & A
Basic Research Questions
What are the optimal synthetic routes for N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, and how are reaction conditions optimized?
Synthesis typically involves coupling a quinazoline derivative (e.g., 2-methylquinazolin-4-ol) with a substituted acetamide precursor. Key steps include nucleophilic substitution of the quinazoline oxygen with a chloroacetamide intermediate, followed by purification via column chromatography. Reaction conditions (e.g., solvent polarity, temperature, catalyst use) are optimized using design-of-experiment (DoE) approaches to maximize yield (≥70%) and minimize byproducts. For example, dimethylformamide (DMF) at 80–100°C with potassium carbonate as a base is common .
Which analytical techniques are critical for structural validation and purity assessment?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regioselectivity of the ether and amide bonds. High-Resolution Mass Spectrometry (HRMS) validates molecular mass (e.g., observed [M+H]⁺ at m/z 351.15). Purity (>95%) is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
How is the compound screened for initial biological activity, and what models are prioritized?
In vitro assays include:
- Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated via nonlinear regression.
- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Dose-response curves are generated at concentrations of 1–100 μM, with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
What strategies resolve contradictions in biological activity data across different assays?
Discrepancies (e.g., high potency in enzyme assays but low cellular activity) may arise from poor solubility or off-target effects. Mitigation involves:
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation.
- Target engagement assays : Cellular thermal shift assays (CETSA) confirm direct target binding.
- Metabolic stability : Liver microsome studies (human/rodent) identify rapid degradation pathways .
How is the mechanism of action elucidated for this compound?
Mechanistic studies include:
- Molecular docking : Simulate binding to targets like EGFR or Hedgehog pathway proteins (e.g., Smoothened receptor).
- Western blotting : Quantify downstream signaling proteins (e.g., Gli1 for Hedgehog inhibition).
- CRISPR-Cas9 knockout models : Validate target specificity in isogenic cell lines .
What computational methods guide structure-activity relationship (SAR) studies?
3D-QSAR models (e.g., CoMFA/CoMSIA) correlate substituent effects (e.g., methyl vs. ethyl groups on the quinazoline ring) with activity. Density Functional Theory (DFT) calculates electronic parameters (HOMO/LUMO energies) to predict reactivity. Substituent lipophilicity (ClogP) is optimized for blood-brain barrier penetration in neurological applications .
How is stability under physiological conditions assessed methodologically?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.
- Forced degradation studies : Use oxidative (H₂O₂), thermal (40–60°C), and hydrolytic conditions to identify degradation pathways .
Methodological Considerations
How are pharmacokinetic parameters determined in preclinical studies?
- Plasma protein binding : Equilibrium dialysis or ultrafiltration.
- Half-life (t₁/₂) : Calculated from plasma concentration-time curves after IV/oral dosing in rodents.
- Bioavailability : Compare AUC₀–24h for oral vs. IV routes. Data are analyzed using non-compartmental models in software like Phoenix WinNonlin .
What statistical approaches validate reproducibility in dose-response experiments?
- ANOVA with post-hoc tests : Compare means across dose groups (p<0.05).
- Intraclass correlation coefficient (ICC) : Assess inter-assay variability.
- Bland-Altman plots : Quantify agreement between technical replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
